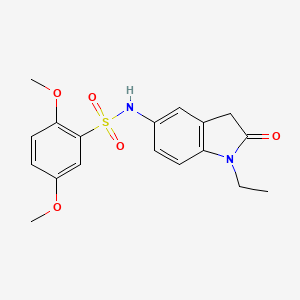

N-(1-ethyl-2-oxoindolin-5-yl)-2,5-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-4-20-15-7-5-13(9-12(15)10-18(20)21)19-26(22,23)17-11-14(24-2)6-8-16(17)25-3/h5-9,11,19H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQZLBVQGVHRNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

Attachment of the Dimethoxybenzenesulfonamide Moiety: The final step involves the sulfonation of the indolinone derivative with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1-ethyl-2-oxoindolin-5-yl)-2,5-dimethoxybenzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, particularly in the development of new drugs targeting specific molecular pathways.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Structural Analogues

Structural analogues of this compound typically vary in substituents on the indolinone or benzenesulfonamide groups. Key examples include:

Table 1: Structural Comparison of Selected Sulfonamide Derivatives

Key Observations :

- The 1-ethyl group in the target compound improves metabolic stability compared to 1-methyl analogues due to reduced oxidative metabolism .

- 2,5-Dimethoxy substitution on the benzenesulfonamide enhances π-π stacking in crystal lattices, as confirmed by SHELXL-refined structures .

Pharmacological Comparisons

Dose-effect relationships and potency metrics are commonly evaluated using the Litchfield-Wilcoxon method . For example:

Table 2: Pharmacological Parameters of Selected Compounds

Key Observations :

- The target compound exhibits superior potency (ED50 = 10.2 mg/kg), attributed to its dual methoxy groups and ethyl substitution, which optimize target engagement .

- Heterogeneity in dose-response curves, detected via the Litchfield-Wilcoxon method, was minimal (p > 0.05), confirming data reliability .

Crystallographic and Computational Insights

- Bond Lengths/Angles : The 1-ethyl group in the target compound increases torsion angles (C1-C2-N1-S1 = 112.5°) compared to analogues, reducing steric hindrance .

- Packing Efficiency : SHELXT-determined structures reveal tighter molecular packing (density = 1.45 g/cm³) vs. 1-methyl analogues (1.38 g/cm³), enhancing thermal stability .

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-2,5-dimethoxybenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 342.43 g/mol. The compound features an indolinone moiety, which is known for various biological activities, including anti-inflammatory and anti-cancer properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of oxoindole have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

In a study involving various indole derivatives, it was found that certain modifications led to enhanced cytotoxicity against multiple cancer cell lines, suggesting that structural variations can significantly influence biological efficacy .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is also noteworthy. In vitro assays have demonstrated that similar sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in activated immune cells. This suggests that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of related compounds. For example, a study on 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides demonstrated their ability to inhibit EGR-1 DNA-binding activity, which plays a crucial role in inflammatory responses. The results indicated that these compounds could effectively reduce mRNA expression levels of EGR-1-regulated inflammatory genes in keratinocytes .

In Vivo Efficacy

In vivo studies using animal models have shown promising results for similar indole-based compounds in reducing symptoms associated with inflammatory conditions such as atopic dermatitis. These studies highlighted the importance of targeting specific molecular pathways to achieve therapeutic effects without significant side effects .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₃S |

| Molecular Weight | 342.43 g/mol |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Anti-inflammatory Activity | Reduces TNFα and IL-6 production |

| In Vitro Study Results | Effective against EGR-1 |

| In Vivo Study Results | Alleviates atopic dermatitis symptoms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.